molecular formula C₄₄H₆₃N₃O₄ B014962 Cyclopamine-KAAD CAS No. 306387-90-6

Cyclopamine-KAAD

Cat. No. B014962
M. Wt: 698 g/mol
InChI Key: WDHRPWOAMDJICD-BWBMXWGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopamine involves complex organic transformations. A notable approach is the asymmetric synthesis based on a two-stage relay strategy. Initially, veratramine is synthesized through a convergent approach that includes a photoinduced excited-state Nazarov reaction. Subsequently, veratramine is converted to cyclopamine through chemo-selective redox manipulations (Shao et al., 2023).

Molecular Structure Analysis

Cyclopamine's molecular structure features a [6-6-5-6] fused ring system characteristic of C-nor-D-homo steroids. This structural complexity underlies its biological activity, specifically its interaction with the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. The precise molecular interactions include direct binding to Smo, which is crucial for its inhibitory effect on the Hh pathway (Chen et al., 2002).

Chemical Reactions and Properties

Cyclopamine undergoes several chemical reactions, including redox manipulations and ring-closing metathesis, critical for its synthesis and functional modifications. These reactions are instrumental in producing derivatives like KAAD-cyclopamine, which retains the ability to inhibit the Hh signaling pathway effectively.

Physical Properties Analysis

While detailed studies specifically characterizing Cyclopamine-KAAD's physical properties are scarce, cyclopamine itself is known for its poor solubility in water, moderate stability, and solubility in organic solvents. These properties significantly influence its bioavailability and therapeutic potential. Efforts to modify cyclopamine, including the creation of derivatives like KAAD-cyclopamine, often aim to improve these physical properties (Ma et al., 2013).

Chemical Properties Analysis

Cyclopamine's chemical properties, particularly its ability to inhibit the Smo receptor within the Hh signaling pathway, are foundational to its biological activity. The alkaloid exerts its effects by directly binding to Smo, leading to the inhibition of the pathway. This specific interaction is critical for its potential therapeutic applications in treating cancers associated with aberrant Hh signaling (Incardona et al., 2002).

Scientific Research Applications

Cyclopamine-KAAD is a potent analog of Cyclopamine that specifically inhibits Hedgehog (Hh) signaling . It is cell-permeable and binds to Smoothened (Smo) to promote its exit from the endoplasmic reticulum . Here are some applications of Cyclopamine-KAAD in different scientific fields:

  • Stem Cell Biology and Sonic Hedgehog Signaling Inhibitors

    • Cyclopamine-KAAD is used in life science research, particularly in the study of stem cell biology and Sonic Hedgehog (Hh) signaling inhibitors .
    • It has been shown to inhibit Hh signaling with similar or lower toxicity (IC₅₀ = 20 nM) in Shh-LIGHT2 assay .
    • The methods of application involve the use of Cyclopamine-KAAD in cell culture experiments where it is added to the medium to inhibit Hh signaling .
    • The outcomes of these studies have helped in understanding the role of Hh signaling in stem cell biology and development .
  • Cancer Therapeutics

    • Cyclopamine-KAAD has been used in the field of cancer therapeutics .
    • It has been shown to sensitize human glioma cells to TRAIL-induced apoptosis .
    • The methods of application typically involve treating cancer cells with Cyclopamine-KAAD in vitro and observing the effects on cell viability and apoptosis .
    • The outcomes of these studies have provided valuable insights into potential therapeutic strategies for treating certain types of cancer .
  • Neurobiology

    • Cyclopamine-KAAD has been used in neurobiology research .
    • It has been shown to sensitize human glioma cells to TRAIL-induced apoptosis .
    • The methods of application typically involve treating glioma cells with Cyclopamine-KAAD in vitro and observing the effects on cell viability and apoptosis .
    • The outcomes of these studies have provided valuable insights into potential therapeutic strategies for treating certain types of brain tumors .
  • Developmental Biology

    • Cyclopamine-KAAD is used in developmental biology to study the role of Hedgehog (Hh) signaling in the development of various organisms .
    • It has been shown to inhibit Hh signaling, which plays a crucial role in the development of many organisms .
    • The methods of application involve the use of Cyclopamine-KAAD in in vivo experiments where it is administered to developing organisms to inhibit Hh signaling .
    • The outcomes of these studies have helped in understanding the role of Hh signaling in developmental biology .
  • Pharmacology

    • Cyclopamine-KAAD has been used in pharmacological research .
    • It has been shown to inhibit Hedgehog (Hh) signaling, which is implicated in various diseases .
    • The methods of application typically involve treating cells with Cyclopamine-KAAD in vitro and observing the effects on Hh signaling .
    • The outcomes of these studies have provided valuable insights into potential therapeutic strategies for treating diseases associated with aberrant Hh signaling .
  • Cell Biology

    • Cyclopamine-KAAD is used in cell biology to study the role of Smoothened (Smo) in the endoplasmic reticulum .
    • It has been shown to bind to Smo and promote its exit from the endoplasmic reticulum .
    • The methods of application involve the use of Cyclopamine-KAAD in cell culture experiments where it is added to the medium to study the role of Smo .
    • The outcomes of these studies have helped in understanding the role of Smo in cell biology .

Future Directions

Cyclopamine-KAAD has been found to be one order of magnitude more potent than Cyclopamine in the Shh-Light Gli-reporter assay . This suggests that it could play a significant role in future research and applications involving the Hedgehog signaling pathway.

properties

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587893
Record name N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16760383

CAS RN

306387-90-6
Record name N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopamine-KAAD
Reactant of Route 2
Reactant of Route 2
Cyclopamine-KAAD
Reactant of Route 3
Reactant of Route 3
Cyclopamine-KAAD
Reactant of Route 4
Reactant of Route 4
Cyclopamine-KAAD
Reactant of Route 5
Reactant of Route 5
Cyclopamine-KAAD
Reactant of Route 6
Reactant of Route 6
Cyclopamine-KAAD

Citations

For This Compound
239
Citations
MD Siegelin, Y Siegelin, A Habel, A Rami… - Neurobiology of …, 2009 - Elsevier
Tumour necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising cancer therapeutic. The main obstacle in TRAIL-based therapy is that many glioma cells are resistant. …
ST Lee, KE Panter, DR Gardner, BT Green… - … of pharmaceutical and …, 2012 - Elsevier
Cyclopamine (1) was isolated from the plant Veratrum californicum Durand (Liliacea) and identified as the teratogen responsible for severe craniofacial birth defects including cyclops in …
W Cousin, C Dani, P Peraldi - Biochemical and biophysical research …, 2006 - Elsevier
… We then tested if cyclopamine-KAAD … cyclopamine-KAAD. After 3 days the medium was replaced by a medium containing insulin (17.4 nM) supplemented or not with cyclopamine-KAAD…
N Sirab, S Terry, F Giton, J Caradec… - … journal of cancer, 2012 - Wiley Online Library
Prostate cancer (PCa) is androgen sensitive in its development and progression to metastatic disease. Hedgehog (Hh) pathway activation is important in the initiation and growth of …
P Kozielewicz, CF Bowin, G Schulte - bioRxiv, 2019 - biorxiv.org
… (SANT-1), inverse agonist (cyclopamine-KAAD) and agonists (SAG1.3 … While cyclopamine-KAAD and SANT-1 presented the … Additionally, cyclopamine-KAAD competition with …
Number of citations: 1 www.biorxiv.org
RR Singh, K Kunkalla, C Qu, E Schlette, SS Neelapu… - Oncogene, 2011 - nature.com
… Finally, functional inhibition of ABCG2 drug efflux activity with fumitremorgin C or inhibition of Hh signaling with cyclopamine-KAAD abrogated the stroma-induced chemotolerance …
Number of citations: 180 0-www-nature-com.brum.beds.ac.uk
YJ Kim, SB Park, JY Park, SW Park… - Molecular …, 2012 - spandidos-publications.com
… CyclopamineKAAD had a cytotoxic effect on SNU478 cells and caused a 21.6% cell growth … In SNU1196 cells, cyclopamine-KAAD caused a 45.4% cell growth inhibition at 2.5 µM and …
Number of citations: 17 www.spandidos-publications.com
C Qu, Y Liu, K Kunkalla, NK Agarwal, F Vega - Blood, 2012 - Elsevier
… Inhibiting SMO with cyclopamine-KAAD or silencing SMO by … We found that cyclopamine-KAAD or silencing SMO by … Inhibition of SMO with cyclopamine-KAAD also decreased the total …
S Mao, AS Shah, TO Moninger… - Proceedings of the …, 2018 - National Acad Sciences
… presence of vehicle or cyclopamine-KAAD. Each data point … epithelia treated with vehicle or cyclopamine-KAAD (250 nM), n … min after addition of vehicle or cyclopamine-KAAD (250 nM) …
Number of citations: 27 www.pnas.org
ST Lee, KE Panter, DR Gardner, BT Green… - Planta …, 2012 - thieme-connect.com
In the late 1960's cyclopamine was isolated from the plant Veratrum californicum and identified as the teratogen responsible for craniofacial birth defects including cyclops in the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.